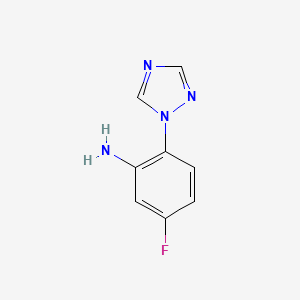

5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

Descripción

Significance of Fluorinated Aniline (B41778) and Triazole Scaffolds in Contemporary Chemical Research

The 1,2,4-triazole (B32235) ring is another "privileged scaffold" in chemical research, recognized for its diverse biological activities and applications. chemijournal.comzsmu.edu.ua This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs, demonstrating antifungal, antiviral, anticancer, and anticonvulsant properties. nih.govnih.gov The triazole moiety is chemically stable and can engage in various non-covalent interactions, such as hydrogen bonding and dipole interactions, which are critical for binding to biological receptors. nih.govresearchgate.netbenthamdirect.com Its ability to act as a bioisostere for amide or ester groups allows for the fine-tuning of a molecule's properties. nih.gov The combination of a fluorinated aniline and a triazole ring in a single molecule is therefore of high interest, as it is anticipated to unite the advantageous characteristics of both fragments. researchgate.net

Overview of 1,2,4-Triazole Derivatives in Advanced Organic Synthesis and Compound Libraries

1,2,4-Triazole derivatives are fundamental building blocks in advanced organic synthesis and are frequently utilized in the construction of compound libraries for high-throughput screening. lifechemicals.com The versatility of the triazole ring allows for the attachment of various substituents at different positions, paving the way for the creation of diverse molecular architectures. frontiersin.org Numerous synthetic methodologies have been developed for the preparation of 1,2,4-triazoles, ranging from classical condensation reactions to modern metal-catalyzed and one-pot procedures. researchgate.netfrontiersin.orgisres.org Methods employing hydrazines, amidines, or amidrazones as precursors are common for forming the triazole ring. researchgate.netresearchgate.net

The development of efficient synthetic routes has facilitated the large-scale production of functionalized 1,2,4-triazoles, making them readily available for creating extensive compound libraries. lifechemicals.com These libraries are invaluable resources in drug discovery, allowing researchers to screen a multitude of compounds for potential biological activity against various therapeutic targets. frontiersin.org Beyond pharmaceuticals, 1,2,4-triazole derivatives find applications in materials science as ligands for metal-organic frameworks (MOFs), corrosion inhibitors, and components of organic light-emitting devices (OLEDs). chemijournal.comlifechemicals.com

Research Rationale and Scope for Academic Investigation of 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline

The primary research rationale for investigating 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline stems from its potential as a versatile intermediate for synthesizing novel, high-value compounds. The molecule strategically combines the metabolic stability and electron-withdrawing properties of the fluoro group with the proven biological relevance and coordination capabilities of the 1,2,4-triazole ring. The aniline functional group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, diazotization, and N-alkylation, allowing for further molecular diversification.

Academic research on this compound is focused on several key areas:

Synthesis of Novel Bioactive Molecules: Utilizing the aniline amine group to build more complex structures for evaluation as potential therapeutic agents, particularly in areas where triazoles and fluorinated compounds have already shown promise, such as antifungal and anticancer applications. nih.govnih.govresearchgate.net

Development of New Synthetic Methodologies: Exploring new and efficient ways to synthesize this specific triazole-aniline structure and its derivatives.

Materials Science Applications: Investigating its use as a ligand for creating new coordination polymers or functional materials, where the interplay between the fluoro- and triazole-substituents could lead to unique photophysical or chemical properties. chemijournal.com

The scope of investigation is generally confined to the synthesis and characterization of new chemical entities derived from this precursor, followed by the exploration of their potential applications in various scientific fields.

Historical Context of Related Triazole-Aniline Compounds in Scholarly Literature

The synthesis and study of heterocyclic compounds have been a cornerstone of organic chemistry for over a century. Triazoles were first synthesized in the 19th century, and their derivatives have since become a major focus of research. nih.gov The combination of a triazole ring with an aniline moiety is a well-documented structural theme. For example, the synthesis of 4-(1,2,4-Triazol-1-yl)aniline has been described in the literature, involving the reaction of 1,2,4-triazole with 4-fluoronitrobenzene, followed by the reduction of the nitro group to an amine. nih.gov This established synthetic pathway provides a historical precedent and a methodological basis for the preparation of more complex analogs like 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline.

Over the decades, research has demonstrated that incorporating aryl groups into the triazole ring system can significantly enhance biological activities. nih.gov This has led to the systematic exploration of various substituted aniline-triazole compounds. The introduction of a fluorine atom, as seen in the title compound, represents a more recent and sophisticated step in the evolution of this class of molecules, driven by the growing appreciation for the role of fluorine in modern drug design. nih.govelsevierpure.com The historical progression shows a clear trend from simple heterocyclic structures to more complex, functionalized molecules designed to achieve specific properties and biological effects.

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJGYWPJKAVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251841 | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-02-9 | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Fluoro 2 1h 1,2,4 Triazol 1 Yl Aniline

Established Synthetic Routes to 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline and its Analogues

Established methods for synthesizing the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline scaffold often rely on sequential, well-understood chemical transformations. These routes provide reliable access to the target compound and its analogues, allowing for systematic structural modifications.

"One-Pot" Synthesis Strategies Employed in Triazole-Aniline Scaffolds

"One-pot" syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. For triazole-aniline systems, these strategies often streamline complex transformations. While a specific one-pot synthesis for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is not extensively detailed in the provided literature, general methodologies for analogous structures have been developed. For instance, a one-pot, two-step process has been developed for producing 1,3,5-trisubstituted-1,2,4-triazoles with yields up to 90%. frontiersin.orgnih.gov This sequence begins with the in-situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the triazole ring. frontiersin.orgnih.gov Such multicomponent processes are valuable for their ability to generate diverse molecular structures efficiently. organic-chemistry.org

Synthetic Transformations Involving Substituted 2-Aminobenzonitriles and Carboxylic Acid Derivatives

A common and effective strategy for constructing 1,2,4-triazole (B32235) rings fused or attached to an aniline (B41778) core involves the use of substituted 2-aminobenzonitriles. These precursors can react with various reagents to build the heterocyclic ring. A rapid and efficient base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed through the annulation of nitriles with hydrazines, demonstrating good to excellent yields and tolerance for various functional groups. rsc.org Another approach involves a cascade addition-oxidative cyclization of nitriles with amidines, catalyzed by a copper(I) complex, to produce a wide range of 1,2,4-triazole derivatives in high yields. organic-chemistry.org These methods highlight the versatility of nitrile groups as synthons for triazole ring formation.

Conversion Reactions of Precursor Aniline Derivatives for Triazole Ring Formation

Another established pathway involves starting with a functionalized aniline precursor and subsequently constructing the 1,2,4-triazole ring. This can be achieved through various cyclization strategies. For example, anilines can be starting points for multi-component reactions that form N1-aryl-1,2,4-triazoles. organic-chemistry.org The aniline nitrogen can act as a nucleophile in reactions that ultimately lead to the triazole heterocycle. Hydrazones, which can be derived from aniline precursors, are also popular starting materials for fused 1,2,4-triazoles due to their reactive nitrogen atoms. frontiersin.orgnih.gov In one method, hydrazones are converted to 1,2,4-triazoles in high yield by reacting with amines in the presence of an iodine/tert-butyl hydroperoxide (I2/TBHP) system. frontiersin.orgnih.gov

Advanced Synthetic Strategies and Catalytic Approaches for 1,2,4-Triazole-Aniline Systems

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic methods. These advanced strategies often employ transition metals or acid catalysts to achieve transformations that are difficult or inefficient under traditional conditions.

Brønsted Acid-Catalyzed Reactions in Pyrrolo[1,2-a]quinoxaline Synthesis from Anilines

While not a direct synthesis of the target aniline, the synthesis of pyrrolo[1,2-a]quinoxalines from aniline derivatives showcases advanced catalytic methods involving these precursors. An efficient one-pot domino reaction catalyzed by a Brønsted acid has been developed for this purpose. rsc.org This approach involves an imine formation, an SEAr reaction, and the cleavage of C-C bonds, tolerating various β-diketones and β-keto esters to give products in moderate to excellent yields. rsc.org Another green synthesis of these fused heterocycles uses p-dodecylbenzene sulphonic acid (p-DBSA) as an efficient surfactant catalyst for the Pictet–Spengler reaction in mild solvents like water and ethanol (B145695). unisi.it Similarly, iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols can generate an aniline in situ, which then undergoes a Pictet-Spengler-type annulation to form the quinoxaline structure. nih.govelsevierpure.com

| Catalyst System | Reaction Type | Key Features | Solvent | Yield |

|---|---|---|---|---|

| Brønsted Acid | Domino Reaction | One-pot, C-C bond cleavage | Not specified | Moderate to Excellent rsc.org |

| p-Dodecylbenzene sulphonic acid (p-DBSA) | Pictet–Spengler | Green catalyst, mild conditions | Water, Ethanol unisi.it | High unisi.it |

| Tricarbonyl (η4-cyclopentadienone) iron complex | Transfer Hydrogenation/Annulation | In situ aniline generation | Not specified | Good nih.govelsevierpure.com |

Copper-Catalyzed Annulation Reactions for N1-Aryl-1,2,4-Triazoles

Copper catalysis is a powerful tool for forming carbon-nitrogen bonds, which is essential for the synthesis of N-arylated heterocycles. Copper-catalyzed N-arylation has been successfully applied to a variety of nitrogen heterocycles, including triazoles, using aryl iodides or bromides. acs.org These reactions often use diamine ligands with CuI and tolerate a wide range of functional groups. acs.org One specific copper-catalyzed reaction provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative couplings under an air atmosphere, using readily available and inexpensive materials. organic-chemistry.org Another strategy involves a copper-catalyzed one-pot synthesis from hydroxylamine and nitriles, which proceeds through an amidoxime intermediate followed by intramolecular cyclization. frontiersin.org Such copper-catalyzed cascade reactions provide atom- and step-economical access to complex triazole structures. beilstein-journals.orgnih.gov

| Reaction Type | Starting Materials | Catalyst/Conditions | Key Advantage |

|---|---|---|---|

| N-Arylation | Aryl halide, Triazole | CuI / Diamine ligand acs.org | Broad functional group tolerance acs.org |

| Oxidative Coupling | (Not specified) | Copper catalyst / Air organic-chemistry.org | Uses inexpensive materials and air as oxidant organic-chemistry.org |

| One-Pot Annulation | Hydroxylamine, Nitriles | Copper catalyst frontiersin.org | Efficient one-pot procedure frontiersin.org |

| Cascade Reaction (for annulated 1,2,3-triazoles) | Aryl iodide, Alkyl bromide, NaN3 | CuI / LiOt-Bu beilstein-journals.orgnih.gov | Forms multiple C-N and C-C bonds in one pot beilstein-journals.orgnih.gov |

Multi-Step Synthesis Pathways for Functionalized 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline Derivatives

The synthesis of functionalized derivatives of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline often requires multi-step sequences to build the core structure and introduce desired substituents. Aromatic amines are crucial structural motifs in pharmaceuticals, and accessing specifically substituted versions, such as para-olefinated anilines, has historically necessitated multi-step synthesis to control selectivity and yield uva.nl. General strategies for creating complex triazole-containing compounds often involve building the triazole ring onto a pre-functionalized aniline precursor or modifying the aniline-triazole core after its initial synthesis.

One common conceptual pathway begins with a substituted fluoroaniline. For instance, the synthesis of fluorine-containing 1,2,4-triazole-5-one derivatives has been demonstrated starting from a fluorobenzyl-substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one lew.ro. This precursor undergoes reactions to introduce acetohydrazide groups, which are then cyclized or further modified lew.ro. Adapting this logic, a synthesis for a derivative of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline might involve the initial formation of a substituted 4-fluoro-2-nitroaniline, followed by reduction of the nitro group to an amine. The resulting diamine can then undergo diazotization and cyclization with a suitable nitrogen-containing reagent to form the 1,2,4-triazole ring.

Continuous flow chemistry offers a modern approach to multi-step synthesis, as demonstrated in the three-step synthesis of the antifungal agent fluconazole, a bis-triazole derivative, from 2-chloro-2′,4′-difluoroacetophenone without intermediate purification researchgate.net. This highlights the potential for scalable and efficient production of complex triazole derivatives researchgate.net.

Below is a table summarizing generalized multi-step approaches applicable to the synthesis of functionalized triazole-aniline derivatives.

| Synthetic Strategy | Key Starting Materials | Key Transformations | Potential Functionalization |

| Linear Synthesis from Aniline | Substituted 4-fluoroaniline | Nitration, Reduction, Diazotization, Cyclization with hydrazines/amidines | Modification of aniline substituents, functionalization of the triazole ring. |

| Convergent Synthesis | Pre-formed functionalized triazole, Halogenated fluoro-aromatic | Nucleophilic aromatic substitution (SNAr) | Wide variety of substituents on both the triazole and aniline rings. |

| Post-functionalization | 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline core | C-H activation, Electrophilic aromatic substitution | Introduction of groups at specific positions on the aniline ring. uva.nl |

| Flow Chemistry Approach | Simple fluorinated aromatics, Triazole precursors | Continuous multi-step reaction without isolation of intermediates | Scalable production suitable for pharmaceutical manufacturing. researchgate.net |

Mechanistic Investigations of Triazole-Aniline Synthesis Reactions

Understanding the reaction mechanisms is critical for optimizing reaction conditions and controlling the regioselectivity and yield of the final product.

The formation of the triazole ring and its attachment to the aniline moiety involves several key bond-forming steps, primarily the creation of carbon-nitrogen (C-N) bonds. Various mechanisms have been proposed depending on the reagents and catalysts used.

One major pathway involves the cyclization of intermediates derived from hydrazines or amidines. nih.gov Amidine, for example, can serve as a nitrogen source where an initial amide is formed in situ from a carboxylic acid, which then reacts with a hydrazine and aniline to cyclize into a trisubstituted 1,2,4-triazole. nih.gov Another approach uses the reaction of N-tosylhydrazones with anilines, which can be mediated by copper or iodine catalysts. nih.govfrontiersin.org The proposed mechanism for the copper-catalyzed variant involves an initial isomerization of the N-tosylhydrazone, followed by oxidation to a 1-tosyl-2-vinyldiazene intermediate. This intermediate undergoes an aza-Michael addition with the aniline, and the resulting adduct is then cyclized via a Cu/I-catalyzed process to form the triazole ring. nih.govfrontiersin.org

Metal-free, aerobic oxidative conditions can also facilitate triazole synthesis from hydrazones and amines. isres.org This process is thought to proceed through a cascade of C-H functionalization, the formation of double C=N bonds, and subsequent oxidative aromatization to yield the stable triazole ring. isres.org Copper(II)-catalyzed oxidative heterocyclization of arylidenearylthiosemicarbazides represents another route where a selective C-N bond formation occurs over a C-S bond formation, leading to 1,2,4-triazoles. organic-chemistry.org

A novel four-component reaction has been developed for synthesizing polyfunctionalized triazoles, which involves the efficient formation of four C-N bonds in a single step under mild conditions using a copper catalyst. acs.org This highlights the power of multicomponent reactions to rapidly build molecular complexity. organic-chemistry.orgacs.org

The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, mechanistic studies and control experiments have allowed for the proposal of several key intermediates in triazole synthesis.

In syntheses involving N-tosylhydrazones, intermediates such as vinyldiazine and 1-tosyl-2-vinyldiazene have been proposed. nih.govfrontiersin.org These species are formed through elimination or oxidation steps and are highly reactive towards nucleophilic attack by anilines, leading to the cyclization precursor. nih.govfrontiersin.org In multicomponent reactions catalyzed by copper, proposed intermediates include copper-acetylide , copper-allenylidene , and copper-vinyl nitrene , which are involved in the tandem process of bond formation. acs.org

For metal-free reactions, the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from enaminones and aryl azides likely proceeds through a 1,2-addition reaction to form an initial adduct. beilstein-journals.org This adduct can then undergo imine-enamine tautomerization before an intermolecular cyclization process yields the final triazole product. beilstein-journals.org The characterization of such intermediates often relies on indirect evidence from control experiments or computational modeling, although in some cases, spectroscopic identification (e.g., NMR, IR) of stabilized intermediates is possible. mdpi.comresearchgate.net

| Proposed Intermediate | Synthetic Route | Role in Mechanism | Method of Investigation |

| Vinyldiazine | From α,α-dichlorotosyl hydrazone | Undergoes amine addition before cyclization. | Mechanistic proposal based on reaction outcome. nih.govfrontiersin.org |

| 1-Tosyl-2-vinyldiazene | Oxidation of N-tosylhydrazone | Aza-Michael acceptor for aniline addition. | Mechanistic proposal and control experiments. nih.govfrontiersin.org |

| Copper-acetylide | Copper-catalyzed multicomponent reaction | Key intermediate in azide-alkyne cycloaddition. | Mechanistic proposal based on known copper catalysis. acs.orgmdpi.com |

| Imine-enamine species | From enaminones and azides | Tautomerizes to enable intermolecular cyclization. | Mechanistic proposal. beilstein-journals.org |

Regioselectivity is a paramount concern in the synthesis of triazoles, as multiple isomers can often be formed. The synthesis of 1,2,4-triazoles must control the arrangement of the nitrogen atoms in the heterocyclic ring. For instance, the classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes often produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers, requiring high temperatures and resulting in low yields. mdpi.com The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a solution for synthesizing 1,2,3-triazoles with exceptional regioselectivity. mdpi.com

Similar challenges apply to 1,2,4-triazole synthesis. The choice of catalyst, solvent, and reaction conditions can heavily influence which regioisomer is formed. For example, in the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from N-tosylhydrazones and aniline, the reaction uniquely yields the 1,4- or 1,4,5-substituted regioisomers. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict and rationalize the regioselectivity observed in [3+2] cycloaddition reactions, offering insight into the transition states that lead to different isomers. researchgate.net Steric factors can also dictate the reaction pathway; sterically hindered substrates in one Cu(II)-catalyzed reaction led to the formation of thiadiazole products instead of the expected triazoles. organic-chemistry.org

While the parent 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is achiral, stereochemistry becomes critical when functionalized derivatives containing chiral centers are synthesized. The potent PARP inhibitor Talazoparib, for example, is a complex derivative that includes a fluoro-triazolyl moiety attached to a chiral core. nih.gov Its specific stereochemistry, (8S,9R), is essential for its potent biological activity, demonstrating that stereochemical control is a crucial aspect in the synthesis of related, biologically active compounds. nih.gov

Computational and Theoretical Chemistry Studies of 5 Fluoro 2 1h 1,2,4 Triazol 1 Yl Aniline

Electronic Structure and Molecular Geometry Calculations

Computational chemistry provides powerful tools for investigating the fundamental properties of molecules, offering insights that complement experimental data. For 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, theoretical studies are crucial for understanding its electronic characteristics, stability, and reactivity. These studies often employ quantum chemical methods to model the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a predominant computational method used to determine the electronic structure and ground state properties of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and energetics. For aromatic and heterocyclic systems like 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netelsevierpure.com

Geometry optimization is the first step in these calculations, where the algorithm seeks the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For the title compound, this would involve determining the precise spatial arrangement of the fluoroaniline and triazole rings relative to each other. The resulting optimized structure corresponds to a minimum on the potential energy surface. From this, key thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy can be calculated, providing a deep understanding of the molecule's stability. researchgate.net

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity indices can be derived. These descriptors, based on conceptual DFT, help quantify the chemical behavior of the molecule. researchgate.net Key indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

These indices are invaluable for predicting how 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline will behave in chemical reactions, indicating which sites are prone to electrophilic or nucleophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps further visualize these reactive regions, with negative potential (red/yellow) indicating electron-rich areas susceptible to electrophilic attack and positive potential (blue) indicating electron-poor areas susceptible to nucleophilic attack.

| Parameter | Definition | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | - |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ELUMO - EHOMO |

| Ionization Potential (I) | Energy to remove an electron | -EHOMO |

| Electron Affinity (A) | Energy released when gaining an electron | -ELUMO |

| Electronegativity (χ) | Tendency to attract electrons | (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | χ² / (2η) |

Tautomeric Equilibrium and Isomerism Analysis of Triazole Systems

Isomerism plays a critical role in the chemical and biological properties of 1,2,4-triazole (B32235) derivatives. Both tautomerism within the triazole ring and conformational isomerism arising from the rotation of single bonds must be considered to fully characterize the molecular system.

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For a monosubstituted 1,2,4-triazole, the primary tautomers are the 1H and 4H forms. Computational studies have shown that the relative stability of these tautomers is influenced by the nature and position of substituents. researchgate.net

Theoretical calculations, often using DFT or ab initio methods, can predict the relative energies of these tautomers in both the gas phase and in solution. researchgate.netacs.org These studies generally find that for many substituted 1,2,4-triazoles, the 1H-tautomer is more stable than the 4H-tautomer, although this can be reversed depending on the electronic effects of the substituents and solvent interactions. researchgate.net For instance, in some 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, the 1H-tautomer (designated as Tautomer A) was found to be the prevalent form in methanolic solution. researchgate.net The energy difference between tautomers is often small, suggesting that a dynamic equilibrium may exist under certain conditions. acs.org

| Tautomer | Description | Relative Stability (General Finding) |

|---|---|---|

| 1H-1,2,4-triazole | Hydrogen atom is on the N1 position. | Often the more stable tautomer, but substituent dependent. researchgate.netresearchgate.net |

| 4H-1,2,4-triazole | Hydrogen atom is on the N4 position. | Often slightly less stable than the 1H form. researchgate.net |

Computational potential energy surface (PES) scans are used to explore the conformational landscape. By systematically rotating the C-N bond and calculating the energy at each step, researchers can identify low-energy conformers (stable states) and the energy barriers to rotation between them. For related anilino-quinazoline systems, studies have shown that intramolecular interactions, such as hydrogen bonds, significantly influence the preferred conformation. escholarship.org In 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, the presence of the fluorine atom ortho to the triazole substituent is particularly important. An intramolecular hydrogen bond could potentially form between the N-H of the aniline's amino group and a nitrogen atom on the triazole ring, or between an aniline (B41778) C-H and the fluorine atom, which would stabilize a specific planar or near-planar conformation. The steric and electrostatic repulsion between the fluorine atom and the triazole ring will also play a crucial role in determining the most stable rotational isomer. escholarship.org

Molecular Interactions and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity. For 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, docking studies can elucidate its potential as an inhibitor of specific biological targets.

Structurally similar compounds, such as 2-(3-R-1H-1,2,4-triazol-5-yl)anilines, have been investigated as potential inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. dnu.dp.ua In these studies, the ligand is placed into the active site of the receptor, and a scoring function is used to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a stronger predicted binding.

The analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. For aniline-triazole derivatives, these interactions commonly include:

Hydrogen Bonds: The amino group of the aniline moiety and the nitrogen atoms of the triazole ring are excellent hydrogen bond donors and acceptors, respectively. They frequently form hydrogen bonds with amino acid residues in the active site, such as methionine or threonine. dnu.dp.ua

π-π Stacking: The aromatic aniline and triazole rings can engage in π-π stacking or T-shaped interactions with aromatic residues of the protein, such as phenylalanine or tyrosine. dnu.dp.ua

Hydrophobic Interactions: Alkyl or aryl substituents can fit into hydrophobic pockets within the active site, further stabilizing the complex.

For example, in a docking study of 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline with EGFR, the aniline fragment was shown to form key interactions within the enzyme's active site, highlighting the importance of this moiety for binding affinity. dnu.dp.ua

| Compound Class | Protein Target | Key Interacting Residues (Example) | Interaction Types | Binding Energy (Example) |

|---|---|---|---|---|

| 2-(3-R-1H-1,2,4-triazol-5-yl)anilines | EGFR Tyrosine Kinase | Met793, Thr790, Lys745 | Hydrogen Bonding, π-Stacking | -8.7 to -9.7 kcal/mol dnu.dp.ua |

| Coumarin-Triazole Hybrids | Acetylcholinesterase (AChE) | Ser293, Phe295, Tyr341 | Hydrogen Bonding, Hydrophobic Interactions | Not specified mdpi.com |

In Silico Modeling of Molecular Interactions with Biological Macromolecules

In silico modeling is crucial for understanding how a ligand like 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline might interact with biological targets such as enzymes and receptors. Molecular docking, a primary technique in this field, predicts the preferred orientation of a ligand when bound to a target protein.

Studies on analogous 2-(3-R-1H-1,2,4-triazol-5-yl)anilines have utilized molecular docking to investigate their potential as inhibitors of key cancer-related enzymes like the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) tyrosine kinases. researchgate.netdnu.dp.ua These computational experiments simulate the binding of the triazole derivatives within the active sites of these proteins, identifying crucial interactions such as hydrogen bonds and π-stacking that contribute to binding affinity. researchgate.netdnu.dp.ua For instance, visualization of docking results for a related aniline-triazole compound showed stable hydrogen bonds and π-stacking interactions, which are facilitated by the presence of the aniline and triazole fragments. researchgate.netdnu.dp.ua

Similarly, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time. researchgate.net These simulations provide valuable information on the flexibility of the ligand and the protein, which is essential for a comprehensive understanding of their interaction. researchgate.netnih.gov

Computational Prediction of Ligand-Receptor Binding Modes and Affinities

Beyond simply predicting the binding pose, computational methods can estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). These predictions are vital for prioritizing compounds for synthesis and biological testing.

In a study on 2-(3-R-1H-1,2,4-triazol-5-yl)anilines as potential tyrosine kinase inhibitors, docking software was used to calculate the binding energies for the ligands against EGFR and RET protein crystal structures. researchgate.netdnu.dp.ua The results indicated that a compound featuring an indole moiety attached to the triazole ring exhibited the highest affinity, with binding energies of -9.7 kcal/mol for RET and -8.7 kcal/mol for EGFR. researchgate.netdnu.dp.uanih.gov These scores suggest a strong potential for inhibition, justifying further experimental investigation. researchgate.netdnu.dp.ua

The accuracy of these predictions is often validated by comparing the calculated affinities with experimentally determined values, such as the half-maximal inhibitory concentration (IC50). A strong correlation between in silico predictions and in vitro results enhances confidence in the computational models for guiding drug design. nih.gov

| Compound/Analog Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | RET Tyrosine Kinase | -9.7 | Not Specified | researchgate.netdnu.dp.ua |

| 2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline | EGFR Tyrosine Kinase | -8.7 | Not Specified | researchgate.netdnu.dp.ua |

| Triazole-based Kojic Acid Analog | Tyrosinase | Not Specified | Phe197, Pro201, Arg209, Met215, Val218 | mdpi.com |

| Quinoxaline-Triazole Hybrid (IVd) | EGFR | Not Specified (Good agreement with IC50) | Not Specified | nih.gov |

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For nitrogen-rich heterocycles like triazoles, understanding the reaction pathways is key to optimizing synthesis and developing novel derivatives.

Transition State Analysis for Understanding Reaction Pathways

Transition state theory is a cornerstone of mechanistic chemistry, and computational methods, particularly Density Functional Theory (DFT), are adept at locating the transition state structures and calculating their energies. researchgate.netresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its energy (the activation energy) determines the reaction rate.

The synthesis of 1,2,4-triazoles can proceed through various routes, such as the cyclization of thiosemicarbazides or the Pellizzari reaction. mdpi.com Computational studies on the formation of the related 1,2,3-triazole ring via azide-alkyne cycloaddition have used DFT to map out the entire reaction pathway. nih.govresearchgate.net These studies identify key intermediates and transition states, revealing how factors like catalysts and substituents influence the reaction's feasibility and regioselectivity. researchgate.net For example, computational analysis can show how a copper catalyst stabilizes reaction intermediates and lowers the activation energy, thereby accelerating the reaction. researchgate.netnih.gov

Energetic Profiles of Chemical Transformations Involving Triazoles

By calculating the energies of reactants, intermediates, transition states, and products, computational chemists can construct a complete energetic profile or reaction coordinate diagram. This profile provides a quantitative understanding of the reaction's thermodynamics (whether it is favorable) and kinetics (how fast it proceeds).

For the synthesis of NH-1,2,3-triazoles from enaminones and sulfonyl azides, the reaction mechanism was evaluated computationally at the (SMD)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d) level of theory. researchgate.net The calculations revealed a multi-step pathway with several intermediates and transition states. The energetic profile showed that the formation of a triazoline intermediate followed by a 1,2-H shift was a viable pathway to the desired product. researchgate.net Such detailed energetic analyses are crucial for explaining experimental observations and predicting the outcomes of new reaction designs.

| Reaction Type | Computational Method | Key Transition State | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Formation of 1-methylsulfonyl-1,2,3-triazole intermediate | M06-2X/6-311+G(d,p) | Four-membered transition-state (TS5a) | 29.7 | researchgate.net |

| 1,5-Electrocyclization of 1H-1,2,3-triazole | Not Specified | Planar transition state | Medium energy barrier | researchgate.net |

Structure-Activity Relationship (SAR) and ADME Predictive Modeling

A central goal of medicinal chemistry is to understand how a molecule's structure relates to its biological activity (SAR) and its pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion). Computational models are instrumental in establishing these relationships and guiding the design of improved analogs.

Computational Approaches to Structure-Activity Relationship (SAR) for Analog Design and Optimization

Computational SAR studies aim to identify the structural features of a molecule that are critical for its biological activity. nih.govnih.govsemanticscholar.orgamazonaws.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA and CoMSIA) build mathematical models that correlate structural descriptors with activity. frontiersin.org

These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to enhance or diminish activity. frontiersin.org For triazole-based antifungal agents, SAR studies have shown that the nature and position of substituents on the core structure are critical. nih.govamazonaws.com For example, in one series, placing electron-withdrawing groups at the 7-position of a linked benzotriazin-4-one moiety resulted in decreased activity against certain fungal strains, while halogen substitutions led to higher activity. amazonaws.com This information is invaluable for the rational design of new, more potent analogs of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline. mdpi.com

Predictive ADME modeling is another critical computational task. Tools like SwissADME and machine learning algorithms can predict properties such as solubility, permeability, metabolic stability, and potential toxicity from a molecule's structure alone. nih.govpensoft.netmdpi.com These predictions help identify potential liabilities early in the drug discovery process, allowing chemists to modify the structure to achieve a more favorable pharmacokinetic profile. nih.govpensoft.netnih.gov

| Parameter | Finding/Prediction Method | Observation/Result | Reference |

|---|---|---|---|

| SAR (Antifungal) | Substituent Analysis | Halogen groups at the 7-position of a linked ring increased activity; electron-withdrawing groups decreased it. | amazonaws.com |

| SAR (Antimicrobial) | Positional Analysis | For aryl-substituted derivatives, para-substitution was favored over meta-substitution for overall activity. | nih.gov |

| ADME Prediction | SwissADME | Used to predict pharmacokinetic parameters and drug-likeness based on molecular properties like lipophilicity (LogP) and topological polar surface area (TPSA). | mdpi.com |

| ADME Prediction | Machine Learning Models | Used to predict outcomes of ADME-related assays like permeability, solubility, and liver microsomal stability to accelerate programs. | nih.gov |

In Silico ADME Predictions for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline: A Computational Analysis

Detailed computational studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the specific chemical compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline are not publicly available in the current body of scientific literature.

While extensive research is conducted on compounds containing triazole and aniline moieties, specific in silico ADME data for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, including detailed data tables and research findings, could not be located through a comprehensive search of scholarly articles and research databases.

Computational and theoretical chemistry studies play a crucial role in modern drug discovery and development by predicting the pharmacokinetic profile of a compound before it undergoes expensive and time-consuming experimental testing. These in silico methods utilize sophisticated algorithms and models to estimate a molecule's behavior within a biological system.

The general approach for predicting ADME properties for a compound like 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline would involve the use of various computational tools and models. These predictive studies typically assess a range of parameters, including but not limited to:

Absorption: Predictions of intestinal absorption, oral bioavailability, and permeability through biological barriers like the Caco-2 cell line model.

Distribution: Calculation of parameters such as plasma protein binding, blood-brain barrier penetration, and the volume of distribution.

Metabolism: Identification of potential metabolic pathways, the primary cytochrome P450 (CYP) enzymes involved in its biotransformation, and the prediction of potential metabolites.

Excretion: Estimation of the compound's clearance rate and the likely routes of elimination from the body (e.g., renal or hepatic).

These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound based on its physicochemical properties.

Without dedicated research on 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, any discussion of its specific ADME properties would be speculative. The generation of accurate and reliable data tables and detailed research findings, as requested, requires direct computational analysis of this particular molecule.

Derivatization, Functionalization, and Structural Modification of 5 Fluoro 2 1h 1,2,4 Triazol 1 Yl Aniline

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline involves strategic chemical changes to its core structure. These modifications are typically aimed at fine-tuning the molecule's physicochemical properties.

Modifications to the aniline (B41778) portion of the molecule can significantly influence its electronic and steric properties. The introduction of additional substituents, such as halogens or methyl groups, is a common strategy. For instance, the trifluoromethyl (–CF3) group is known to enhance the pharmacokinetic properties of compounds when placed on a phenyl ring. longdom.org Research on related phenyl-triazole structures shows that hydrophobic substituents on the phenyl ring, including methyl groups, tend to accumulate the activity of the compounds. longdom.org The addition of a 4-isopropyl group to an aniline ring in similar structures has been shown to suppress the growth of certain bacterial strains. longdom.org

In one specific example, a related compound, 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone, incorporates both a fluorine atom and a methyl group on the phenyl ring, demonstrating a synthetic pathway for such substitutions. researchgate.net Studies on aniline derivatives linked to a 1,2,3-triazole system have explored the introduction of a chlorine atom at the para position of the aniline ring, which stiffens the molecular structure and increases lipophilicity. nih.gov These examples underscore the principle that strategic halogen and alkyl group introduction on the aniline moiety is a viable method for creating diverse analogues.

Table 1: Examples of Modified Aniline Moieties in Triazole-Containing Compounds

| Compound Type | Modification on Aniline Moiety | Synthetic Approach Noted | Source |

|---|---|---|---|

| Triazole Phenyl Methanones | Chloro and Nitro substitutions | Synthesis from substituted anilines | researchgate.net |

| 1-Substituted 1,2,3-Triazole System | Chlorophenyl group attachment | Direct bond to the N1 atom of the triazole ring | nih.gov |

| Triazolyl Methyl Ketone | 2-Fluoro-5-methylphenyl group | Incorporated as a single moiety | researchgate.net |

The 1,2,4-triazole (B32235) ring is a versatile platform for derivatization. Various R-groups and heterocyclic fragments can be attached to introduce new functionalities. A common method involves the synthesis of 5-substituted-1,2,4-triazole-3-thiols, which can then undergo substitution reactions with reagents like 2-bromoacetophenones to yield a wide range of derivatives.

In other synthetic strategies, N-acyl and N-thiourea derivatives have been successfully synthesized starting from 4-amino-1,2,4-triazole. chemmethod.com One study detailed the synthesis of thiourea (B124793) derivatives by reacting an N-acyl compound with thiourea in an alkaline solution. chemmethod.com This intermediate was then used in a cyclization reaction with 2-hydroxy-1,2-diphenylethan-1-one to form a new imidazole (B134444) derivative attached to the triazole structure. chemmethod.com These multistep protocols highlight the chemical tractability of the triazole ring for creating complex molecules with appended heterocyclic systems. chemmethod.com

Incorporation into Hybrid Molecular Architectures

Hybrid molecules that combine the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline scaffold with other heterocyclic systems are of significant interest. This approach creates novel molecular frameworks with potentially enhanced properties derived from the constituent parts.

The fusion of benzimidazole (B57391) and triazole rings creates hybrid compounds with a distinct structural profile. A general synthetic route involves a multi-step process. For example, benzimidazole-hydrazides can be treated with alkylisothiocyanates to produce intermediates that are subsequently cyclized using sodium hydroxide (B78521) to form 5-substituted-1,2,4-triazole-3-thiols. In the final step, a substitution reaction between these triazole-thiols and 2-bromoacetophenones yields the target benzimidazole-triazole hybrid compounds.

Another approach involves replacing methyl and ethyl groups with a phenyl ring at the N-4 position of the triazole ring in a pre-existing benzimidazole-triazole complex. bohrium.com The structures of these synthesized derivatives are typically confirmed using 1H NMR, 13C NMR, and mass spectrometry. bohrium.com

The development of hybrid structures incorporating quinazoline (B50416) or quinoline (B57606) moieties linked to a triazole ring has been achieved through various synthetic methodologies.

For quinazoline-triazole hybrids, one approach starts with 2-aminobenzamide (B116534) and arylaldehyde derivatives, which react in the presence of sodium metabisulfite (B1197395) to form a quinazoline intermediate. chemmethod.com This intermediate can then react with propargyl bromide, followed by a "click reaction" with an appropriate azide (B81097) to introduce the triazole ring, often with an acetamide (B32628) linker. chemmethod.com Another method utilizes 3-methyl-4-amino-1,2,4-triazole-5-thione, aromatic aldehydes, and 4-chloroquinazoline (B184009) as starting materials to synthesize novel quinazoline derivatives containing a 1,2,4-triazole Schiff-base unit. longdom.org A different pathway to triazoloquinazolines involves preparing 2-chloroquinazolin-4-yl)hydrazine from 2,4-dichloroquinazoline, which is then reacted with acetic anhydride (B1165640) to form the fused triazolo[4,3-c]quinazolin-5(6H)-one core. nih.gov

For quinoline-triazole hybrids, a prominent synthetic method is click chemistry. researchgate.net This involves the synthesis of a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety. researchgate.net Other research has focused on synthesizing 1,2,4-triazolo[4,3-a]quinoline derivatives from 3-substituted-phenyl-N-phenyl-acrylamide as a starting material. acs.org These syntheses demonstrate the modular nature of building these complex scaffolds.

Table 2: Synthetic Strategies for Quinazoline/Quinoline-Triazole Hybrids

| Hybrid Scaffold | Key Starting Materials/Intermediates | Key Reaction Type | Source |

|---|---|---|---|

| Quinazoline-Triazole-Acetamide | 2-Aminobenzamide, Arylaldehydes, Propargyl bromide | Click Chemistry | chemmethod.com |

| Quinazoline-Triazole Schiff Base | 4-Amino-1,2,4-triazole-5-thione, 4-Chloroquinazoline | Condensation | longdom.org |

| Triazolo[4,3-c]quinazoline | 2,4-Dichloroquinazoline, Hydrazine hydrate | Cyclization | nih.gov |

| Quinoline-Triazole | Chloroquinoline moiety, Alkynes, Azides | Click Chemistry | researchgate.net |

| 1,2,4-Triazolo[4,3-a]quinoline | 3-Substituted-phenyl-N-phenyl-acrylamide | Multi-step synthesis | acs.org |

The core triazole structure can be linked to a variety of other five-membered heterocyclic rings, creating novel hybrid molecules.

Thiazole (B1198619): The synthesis of triazole-thiazole hybrids is often achieved through cyclocondensation reactions. nih.gov One common method involves reacting a pyrazoline N-thioamide derivative with phenacyl bromide under reflux in ethanol (B145695) to produce the desired thiazole-linked triazole conjugate. nih.gov Another approach utilizes the reaction of thioamides with ethyl 2-chloro-3-oxobutanoate in the presence of triethylamine (B128534) to yield thiazole derivatives linked to a triazole-containing pyrazoline core.

Oxadiazole: Hybrid molecules featuring a 1,3,4-oxadiazole (B1194373) ring linked to a triazole can be synthesized from triazole precursors. For instance, 1-(4-nitrophenyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo condensation with phenyl isothiocyanate, which, after a series of steps, can lead to the formation of a 1,3,4-oxadiazol-2-amine (B1211921) derivative. In another strategy, 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil (B62378) derivatives have been synthesized by reacting a hydroxybenzamidine (B1305233) intermediate with a substituted benzoic acid in the presence of a coupling agent like EDC·HCl.

Tetrazole: The construction of tetrazole-containing hybrids can be accomplished via [3+2] cycloaddition reactions. This method involves reacting isonitrilium derivatives with an azide ion to produce a tetrazole ring substitution on a larger molecular scaffold. bohrium.com

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The strategic importance of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline in organic synthesis is primarily attributed to its capacity to serve as a versatile scaffold. The aniline functional group provides a reactive handle for a multitude of chemical transformations, while the fluoro and triazole moieties contribute to the modulation of physicochemical properties and biological activity in the resulting derivatives.

Precursor in the Synthesis of Novel Chemical Entities and Libraries

The inherent reactivity of the primary amine in 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline allows for its extensive use in the generation of diverse chemical libraries. This is particularly evident in the synthesis of compounds with potential therapeutic applications. For instance, the aniline moiety can readily undergo acylation, alkylation, and diazotization reactions, paving the way for a wide array of derivatives.

Aryl azides, synthesized from corresponding anilines, are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry for creating 1,4-disubstituted 1,2,3-triazoles. rsc.org This highlights a potential pathway for expanding the chemical space around the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline core.

The following table illustrates the potential for generating a library of compounds from 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline through common aniline derivatization reactions.

| Reaction Type | Reagent/Catalyst | Potential Product Class | Significance |

| Acylation | Acid chlorides, Anhydrides | Amides | Introduction of diverse side chains, modulation of lipophilicity and hydrogen bonding capacity. |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Introduction of a key pharmacophore found in many therapeutic agents. |

| Alkylation | Alkyl halides, Reductive amination | Secondary and Tertiary Amines | Modification of basicity and steric properties. |

| Diazotization followed by Sandmeyer reaction | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Halogenated and Cyanated Derivatives | Introduction of versatile synthetic handles for further functionalization. |

| Buchwald-Hartwig amination | Aryl halides, Pd catalyst | Diaryl Amines | Formation of complex scaffolds with extended aromatic systems. |

Application in Heterocyclic Building Block Research and Development

The unique combination of functional groups in 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline makes it an invaluable starting material for the construction of novel heterocyclic systems. The aniline nitrogen can participate in cyclization reactions to form a variety of fused and spirocyclic compounds.

The synthesis of triazolo-annulated heterocycles is a significant area of research, with applications in medicinal chemistry and materials science. nuph.edu.ua The amino group of aminotriazoles can be utilized in condensation reactions with various electrophiles to construct fused ring systems such as triazolopyridines and triazolopyrimidines. nuph.edu.ua While these examples utilize aminotriazoles, the aniline functionality of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline offers a similar potential for building complex heterocyclic architectures.

Furthermore, the synthesis of hybrid molecules containing both 1,2,4-triazole and 1,2,3-triazole rings is an emerging area of interest. arkat-usa.org The click reaction, often employing an azide derived from an aniline, provides a powerful tool for linking different heterocyclic moieties, leading to novel compounds with potentially enhanced biological activities. arkat-usa.org

The development of new synthetic methodologies often relies on the availability of versatile building blocks. The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline, with its distinct reactive sites, serves as an excellent platform for exploring new cyclization strategies and multicomponent reactions.

The table below provides examples of heterocyclic systems that could potentially be synthesized from 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline.

| Target Heterocycle | Potential Synthetic Strategy | Key Reagents |

| Benzimidazoles | Phillips condensation | Carboxylic acids or their derivatives |

| Quinolines | Skraup synthesis, Doebner-von Miller reaction | α,β-Unsaturated carbonyl compounds, glycerol |

| Acridines | Bernthsen acridine (B1665455) synthesis | Carboxylic acid, zinc chloride |

| Phenazines | Reaction with catechols | o-Quinones |

| Triazolo[4,5-b]pyridines | Condensation with β-dicarbonyl compounds | Malonic esters, acetoacetic esters |

Emerging Research Directions and Future Perspectives for 5 Fluoro 2 1h 1,2,4 Triazol 1 Yl Aniline Studies

Development of Novel and Sustainable Synthetic Methodologies for Scalable Production

The demand for scalable and environmentally friendly production methods has spurred research into novel synthetic routes for fluorinated triazoles. Traditional methods are often being replaced by greener alternatives that offer high yields and reduced environmental impact. rsc.org Key areas of development include the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. lookchem.com Furthermore, employing aqueous media or ionic liquids as solvent systems is gaining traction, minimizing the reliance on volatile and hazardous organic solvents. rsc.org These sustainable approaches are crucial for the cost-effective and large-scale production required for extensive research and potential future applications.

Advanced Spectroscopic and Structural Characterization Techniques for Deeper Insights

A thorough understanding of the molecular structure of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is fundamental. Advanced analytical techniques are being employed to gain deeper structural insights. X-ray crystallography, for instance, can provide precise data on bond lengths, bond angles, and the spatial arrangement of the molecule, such as the dihedral angle between the phenyl and triazole rings. nih.govresearchgate.netnih.gov In similar compounds, studies have revealed that the planarity between the aromatic rings can be influenced by the substitution pattern, which in turn affects the molecule's electronic properties. nih.govresearchgate.netnih.gov

Spectroscopic methods remain vital for characterization. The table below summarizes the key techniques and the insights they provide.

| Technique | Information Gained | Typical Observations for Triazole-Aniline Structures |

| ¹H NMR | Provides information on the number, type, and connectivity of hydrogen atoms. | Characteristic signals for aromatic protons on the aniline (B41778) ring and protons on the triazole ring. |

| ¹³C NMR | Identifies the carbon framework of the molecule. | Distinct resonances for the carbons in the fluoro-substituted phenyl ring and the triazole ring. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | Provides the exact mass of the parent ion, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for N-H (amine), C-F (fluoro), and C=N/N=N (triazole ring) bonds. |

| X-ray Crystallography | Determines the precise three-dimensional structure of the molecule in a crystal. | Reveals bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.netnih.gov |

This table is illustrative and based on data for structurally related compounds.

Continued Computational Exploration of Reaction Mechanisms and Molecular Properties

Computational chemistry offers powerful tools for predicting molecular properties and understanding reaction mechanisms without the need for extensive laboratory work. Methods like Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and spectroscopic properties of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline. Molecular docking studies, as performed on related [2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines, can investigate potential interactions with biological targets, such as enzymes or receptors, providing a rationale for observed biological activity and guiding the design of more potent derivatives. researchgate.net These computational explorations accelerate the research and development process by prioritizing the most promising synthetic targets.

Exploration of New Derivatization Strategies for Expanding Chemical Space

To explore a wider range of chemical properties and biological activities, researchers are actively pursuing new derivatization strategies for the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline scaffold. This involves chemically modifying the core structure to create a library of related compounds. Modifications can be made at several positions, including:

The Aniline Moiety: Introducing different substituents on the phenyl ring to modulate electronic properties and lipophilicity.

The Triazole Ring: Adding functional groups to the carbon atom of the 1,2,4-triazole (B32235) ring to explore interactions with biological targets.

The Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to alter solubility and hydrogen bonding capabilities.

These strategies are essential for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with desired functions. researchgate.net The incorporation of a fluorine atom is itself a key derivatization, known to enhance metabolic stability and binding affinity. nih.gov

Design and Synthesis of [2-(3-R-1H-lookchem.comresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amines as Versatile Research Probes

A specific area of research focuses on the design and synthesis of [2-(3-R-1H-[1,2,4]-triazol-5-yl)phenyl]amines, a class of compounds structurally related to 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline. These molecules are developed as "building blocks" and potential research probes. researchgate.net A "one-pot" synthesis method has been developed for these compounds, starting from substituted 2-aminobenzonitriles. researchgate.net

Certain derivatives have shown significant antibacterial activity against Staphylococcus aureus. researchgate.net The table below highlights the performance of specific analogs compared to a standard reference drug.

| Compound | R-Group | MIC (µM) against S. aureus |

| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Furan-3-yl | 5.2 |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Thiophen-3-yl | 6.1 |

| Ciprofloxacin (Reference Drug) | N/A | 4.7 |

Data sourced from a study on [2-(3-R-1H- lookchem.comresearchgate.netresearchgate.net-triazol-5-yl)phenyl]amines. researchgate.net

The promising activity of these compounds, which approaches that of ciprofloxacin, validates them as a promising scaffold for further structural modification and detailed study as anti-staphylococcal agents. researchgate.net

Application of Green Chemistry Principles in the Synthesis of Fluorinated Triazole-Aniline Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated triazole-aniline compounds to minimize environmental impact. researchgate.net This involves a shift away from traditional methods that may use harsh reagents or produce significant waste. Key green chemistry approaches include:

Microwave Irradiation: As an alternative energy source, microwaves can lead to dramatically reduced reaction times and increased product yields. lookchem.com

Aqueous Medium Synthesis: Using water as a solvent is a cornerstone of green chemistry, eliminating the need for volatile organic compounds. lookchem.comresearchgate.net

Use of Benign Catalysts: Research into catalysts like lemon juice has demonstrated the potential for simple, economical, and milder reaction conditions. researchgate.net

Multicomponent Reactions: Designing a synthesis where multiple starting materials react in a single step ("one-pot") reduces the number of purification steps and minimizes waste. researchgate.net

These methodologies are not only environmentally responsible but also often lead to more efficient and economically viable synthetic processes. rsc.orgresearchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline with high purity?

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. Key steps include:

- Reacting 5-fluoro-2-nitroaniline with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrogenation of intermediates (e.g., nitro to amine groups) using Pd/C or Raney Ni catalysts .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed by ¹H NMR (e.g., δ 6.78–8.78 ppm for aromatic protons) and LC-MS (expected [M+H]⁺ at m/z 207.08) .

Basic: How can researchers validate the structural integrity of this compound?

Spectroscopic and crystallographic methods are critical:

- ¹H/¹³C NMR : Aromatic protons and triazole carbons show distinct shifts (e.g., triazole C=N at ~150 ppm in ¹³C NMR) .

- X-ray diffraction : SHELX software refines crystallographic data to determine bond lengths (e.g., C-F: ~1.34 Å) and angles (e.g., triazole ring planarity) .

- IR spectroscopy : N-H stretches (~3400 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

Advanced: What experimental designs are optimal for evaluating its biological activity against fungal targets?

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Candida albicans using broth microdilution (CLSI M27 guidelines) .

- Time-kill kinetics : Compare with fluconazole-resistant strains to assess potency .

- Mechanistic studies :

- Lanosterol 14α-demethylase binding : Use homology modeling (AutoDock Vina) to predict triazole interactions with fungal CYP51 .

Advanced: How can pharmacokinetic (PK) properties be assessed in preclinical models?

- ADME profiling :

- In vivo PK : Administer intravenously/orally to rodents; collect plasma samples for AUC and half-life calculations .

Advanced: What strategies resolve contradictions in reactivity data between this compound and its chloro analogs?

- Comparative kinetic studies :

- Computational DFT : Compare activation energies for key steps (Gaussian 16, B3LYP/6-31G*) .

Advanced: How to address challenges in crystallizing this compound for X-ray studies?

- Co-crystallization : Add co-formers (e.g., succinic acid) to improve lattice packing .

- Twinning mitigation : Use SHELXL’s TWIN/BASF commands to refine datasets from twinned crystals .

- Low-temperature data collection : Reduce thermal motion (100 K) to enhance resolution (<1.0 Å) .

Advanced: What methodologies elucidate degradation pathways under physiological conditions?

- Forced degradation studies :

- Stability-indicating assays : Validate method specificity per ICH Q2(R1) guidelines .

Advanced: How to design SAR studies for triazole-modified analogs?

- Key modifications :

- In silico QSAR : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What analytical techniques resolve spectral overlaps in complex reaction mixtures?

- 2D NMR (HSQC/HMBC) : Assign proton-carbon correlations for triazole and aniline groups .

- High-resolution mass spectrometry (HRMS) : Differentiate isobaric impurities (e.g., Cl vs. F isotopes) .

- LC-MS/MS with MRM : Quantify trace intermediates in multi-step syntheses .

Advanced: How to optimize reaction conditions for scale-up without compromising yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.